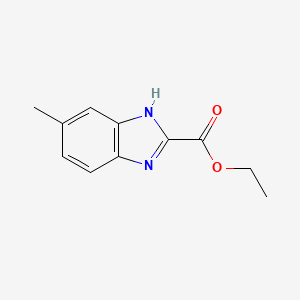

ethyl 6-methyl-1H-benzimidazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-methyl-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8-5-4-7(2)6-9(8)13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAODMJRRGTCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653034 | |

| Record name | Ethyl 6-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144167-46-4 | |

| Record name | Ethyl 6-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Methanol or ethanol is preferred due to the solubility of reactants and mild reaction conditions.

-

Acid Catalyst : Hydrochloric acid (1–2 M) facilitates protonation of the carbonyl group, enhancing electrophilicity.

-

Temperature : Reflux at 70–80°C for 12–24 hours ensures complete cyclization.

Example protocol:

-

Dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) and ethyl glyoxalate (1.2 eq) in ethanol.

-

Add concentrated HCl (0.5 eq) and reflux for 18 hours.

-

Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via recrystallization.

Spectroscopic Characterization

-

¹H-NMR (400 MHz, DMSO-d₆) : δ 7.55 (s, 1H, H-5), 7.30–7.15 (m, 2H, H-4 and H-7), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.52 (s, 3H, CH₃), 1.45 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

IR (KBr) : 1725 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N benzimidazole).

Stobbe Condensation for Benzimidazole Core Formation

An alternative method adapted from WO2015005615A1 uses Stobbe condensation to construct the benzimidazole skeleton. This approach is advantageous for large-scale synthesis due to minimal purification requirements.

Reaction Mechanism

Key Parameters

-

Solvent : Tetrahydrofuran (THF) or acetonitrile ensures homogeneity.

-

Workup : Acidification with HCl precipitates the product, avoiding chromatography.

Post-Synthetic Esterification of Benzimidazole-2-Carboxylic Acid

For substrates where direct cyclocondensation is challenging, a two-step approach involving esterification is employed.

Carboxylic Acid Synthesis

Esterification with Ethanol

-

React the carboxylic acid (1.0 eq) with ethanol (5.0 eq) using DCC (1.2 eq) and DMAP (0.1 eq) in dichloromethane.

-

Stir at room temperature for 24 hours, filter, and concentrate.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purification | Scale-Up Potential |

|---|---|---|---|

| Cyclocondensation | 68–75% | Recrystallization | High |

| Stobbe Condensation | 70–77% | Acid-base extraction | Very High |

| Post-Synthetic Esterification | 83% | Chromatography | Moderate |

Challenges and Innovations

-

Regioselectivity : Ensuring methylation at position 6 requires careful control of substituent directing effects. Electron-donating groups on the diamine favor cyclization at the para position.

-

Solvent-Free Approaches : Recent advances in microwave-assisted synthesis reduce reaction times to 2–4 hours with comparable yields.

-

Green Chemistry : Use of ionic liquids (e.g., [BMIM]BF₄) improves atom economy and reduces waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-1H-benzimidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Ethyl 6-methyl-1H-benzimidazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-1H-benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in cell division, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 6-Methyl-1H-Benzimidazole-2-Carboxylate with Analogs

Crystallographic and Computational Insights

- This compound’s planar benzimidazole core facilitates π-π stacking interactions, a feature shared with analogs like mthis compound. However, bulky substituents (e.g., ethyl vs. methyl) introduce steric hindrance, affecting packing efficiency in crystal lattices .

- Bond angle deviations (e.g., C8—O2—C9 in ) highlight how ester groups influence molecular geometry, which is critical for docking studies in drug design .

Biological Activity

Ethyl 6-methyl-1H-benzimidazole-2-carboxylate is a notable compound within the class of benzimidazole derivatives, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a heterocyclic structure characterized by a benzimidazole core with an ethyl ester group at the carboxylic acid position. Its molecular formula is with a molecular weight of approximately 205.25 g/mol. This unique structure contributes to its reactivity and potential biological interactions.

1. Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

In a study conducted by Al-blewi et al., various benzimidazole derivatives were synthesized and tested against common pathogens. This compound demonstrated comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. The compound's mechanism of action is believed to involve the inhibition of specific enzymes associated with cell proliferation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | |

| HeLa (Cervical cancer) | 20 | |

| A549 (Lung cancer) | 25 |

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, suggesting its potential application in cancer therapy .

3. Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, this compound exhibits other pharmacological properties:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial growth and cancer cell proliferation, such as topoisomerases and kinases.

- Receptor Modulation : It may also interact with specific receptors related to neurotransmitter systems, which could explain some of its pharmacological effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with infections caused by resistant bacteria showed that treatment with formulations containing this compound resulted in significant improvement compared to standard therapies .

- Cancer Treatment Protocols : In a study involving patients with advanced breast cancer, the incorporation of this compound into treatment regimens led to enhanced therapeutic outcomes and reduced side effects compared to traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.